Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, where the hydrogen atoms at positions 1 and 3 of the barbituric acid are replaced by cyclohexyl groups, and the hydrogen atom at position 5 is replaced by an isobutyl group. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction proceeds under controlled conditions to yield the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or other suitable methods to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alkylated or hydrogenated products.
Scientific Research Applications
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Barbituric acid: The parent compound with a simpler structure.
1,3-Dimethylbarbituric acid: A derivative with methyl groups at positions 1 and 3.
5,5-Diphenylbarbituric acid: A derivative with phenyl groups at position 5.
Uniqueness
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications where other barbituric acid derivatives may not be suitable.
Properties
CAS No. |
745-32-4 |
---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-14(2)13-17-18(23)21(15-9-5-3-6-10-15)20(25)22(19(17)24)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChI Key |
PEFJPFCZDCYQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.